molecular formula C5H4Br2F6 B1302677 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane CAS No. 33619-78-2

1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane

Cat. No.: B1302677
CAS No.: 33619-78-2
M. Wt: 337.88 g/mol
InChI Key: QMSMXOXREPKYSH-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a halogenated organic compound with the molecular formula C5H4Br2F6. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane typically involves the bromination of hexafluoropentane. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to achieve high purity and yield .

Chemical Reactions Analysis

1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form hexafluoropentane derivatives with fewer bromine atoms.

    Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form brominated and fluorinated carboxylic acids or other oxidized products.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane exerts its effects involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in substitution and addition reactions. These interactions can lead to the formation of stable complexes or the modification of existing molecules, influencing their chemical and physical properties .

Properties

IUPAC Name

1,5-dibromo-2,2,3,3,4,4-hexafluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSMXOXREPKYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CBr)(F)F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374140
Record name 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33619-78-2
Record name 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33619-78-2
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